- Preparation of hydrazone compound having (hetero)aryl group at terminal amine group for treating tau protein-associated disease, Korea, , ,
Cas no 939968-60-2 (3-Fluoro-4-nitrophenylboronic acid, pinacol ester)

939968-60-2 structure
Nombre del producto:3-Fluoro-4-nitrophenylboronic acid, pinacol ester
Número CAS:939968-60-2
MF:C12H15BFNO4
Megavatios:267.061207056046
MDL:MFCD12026073
CID:857382
PubChem ID:46739531
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Propiedades químicas y físicas
Nombre e identificación
-
- 3-FLUORO-4-NITROPHENYLBORONIC ACID, PINACOL ESTER
- 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- B-4965
- 2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 939968-60-2
- SY025524
- Z1258930123
- MOKWUYKZXFBLKR-UHFFFAOYSA-N
- 3-Fluoro-4-nitrophenylboronic acid pinacol ester
- EN300-1716820
- AKOS022173348
- SCHEMBL59736
- MFCD12026073
- DTXSID20675133
- 3-Fluoro-4-nitrobenzeneboronic acid pinacol ester
- 3-Fluoro-4-nitrophenylboronic acid,pinacol ester
- BS-29795
- 3-Fluoro-4-nitrophenylboronic acid, pinacol ester
-
- MDL: MFCD12026073
- Renchi: 1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(15(16)17)9(14)7-8/h5-7H,1-4H3
- Clave inchi: MOKWUYKZXFBLKR-UHFFFAOYSA-N
- Sonrisas: [O-][N+](C1C(F)=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)=O
Atributos calculados
- Calidad precisa: 267.10800
- Masa isotópica única: 267.1078163g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 2
- Complejidad: 355
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 64.3Ų
Propiedades experimentales
- PSA: 64.28000
- Logp: 2.55630
3-Fluoro-4-nitrophenylboronic acid, pinacol ester PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | F594978-250mg |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 250mg |
$167.00 | 2023-05-18 | ||
Enamine | EN300-1716820-1.0g |
2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
939968-60-2 | 95% | 1.0g |
$280.0 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-310835A-1g |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester, |
939968-60-2 | 1g |
¥4513.00 | 2023-09-05 | ||
Enamine | EN300-1716820-0.25g |
2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
939968-60-2 | 95% | 0.25g |
$139.0 | 2023-09-20 | |
TRC | F594978-50mg |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 50mg |
$69.00 | 2023-05-18 | ||
Alichem | A019120014-1g |
2-(3-Fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
939968-60-2 | 95% | 1g |
$475.20 | 2023-08-31 | |
TRC | F594978-25mg |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 25mg |
$64.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F188434-5g |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester |
939968-60-2 | 96% | 5g |
¥3548.90 | 2023-09-02 | |
eNovation Chemicals LLC | Y1106703-5g |
2-(3-fluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
939968-60-2 | 95% | 5g |
$930 | 2024-07-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-310835-250 mg |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester, |
939968-60-2 | 250MG |
¥2,219.00 | 2023-07-11 |
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, 80 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 100 °C; 100 °C → rt
Referencia
- Novel imidazothiazoles and imidazoxazoles as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammatory and proliferative diseases, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: tert-Butyl nitrite Catalysts: Benzoyl peroxide Solvents: Acetonitrile ; 4 h, rt
Referencia
- Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling ReactionsJournal of Organic Chemistry, 2014, 79(5), 1979-1988,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 1 h, rt → 100 °C
Referencia
- Benzothiazol-6-ylacetic acid derivatives as anti-HIV agents and their preparation and use for treating an HIV infection, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
Referencia
- FGFR2 inhibitor, preparation method, and pharmaceutical application, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 90 °C
Referencia
- Preparation of quinazoline and pyrido[3,4-d]pyrimidine derivatives as protein kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Palladium diacetate , Palladium chloride Solvents: Dichloromethane , 1,2-Dimethoxyethane ; 14 h, 100 °C
Referencia
- Preparation of heterocyclic compounds as cyclin-dependent protein kinase inhibitors for prophylactic and therapeutic treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
Referencia
- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
Referencia
- Preparation of urea compounds as STING inhibitor, China, , ,
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Raw materials
- 4-Bromo-2-fluoro-1-nitrobenzene
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Bis(pinacolato)diborane
- 3-fluoro-4-nitroaniline
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Preparation Products
3-Fluoro-4-nitrophenylboronic acid, pinacol ester Literatura relevante
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
939968-60-2 (3-Fluoro-4-nitrophenylboronic acid, pinacol ester) Productos relacionados
- 1218791-09-3(4-Fluoro-3-nitrophenylboronic acid, pinacol ester)
- 1189042-70-3(2-Fluoro-3-nitrophenylboronic acid, pinacol ester)
- 1594789-39-5(5-amino-1-ethyl-3-(ethylamino)-1H-pyrazole-4-carbonitrile)
- 2138398-96-4(Acetic acid, 2-[2-oxo-2-[[3-[(2,2,2-trifluoroethyl)amino]cyclobutyl]amino]ethoxy]-)
- 885965-14-0((2'-Methoxy-1,1'-biphenyl-4-yl)methanol)
- 1479977-16-6(5-(4-phenylphenyl)-1,2-oxazole-4-carboxylic acid)
- 2228739-52-2(3-2-chloro-5-(trifluoromethyl)pyridin-3-yl-2,2-dimethylpropanoic acid)
- 2171877-08-8(2-{5-cyclopropyl-4-(hydroxymethyl)-1H-1,2,3-triazol-1-ylmethyl}phenol)
- 202403-49-4(Octyl D-Galactofuranoside)
- 953171-57-8(N-(2,4-dimethoxyphenyl)-N'-(1-methylpiperidin-4-yl)methylethanediamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:939968-60-2)3-Fluoro-4-nitrophenylboronic acid, pinacol ester

Pureza:99%
Cantidad:5g
Precio ($):185.0